molecular formula C8H10ClNO B1439297 (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol CAS No. 1067658-27-8

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol

Cat. No.: B1439297
CAS No.: 1067658-27-8
M. Wt: 171.62 g/mol
InChI Key: AJASJZNNGLIKBY-QMMMGPOBSA-N
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Description

Nomenclature and Chemical Identity

This compound exhibits multiple nomenclature conventions that reflect its structural complexity and stereochemical properties. The compound is systematically identified by the Chemical Abstracts Service registry number 1067658-27-8, establishing its unique chemical identity within scientific databases. Alternative nomenclature includes (R)-2-amino-2-(4-chlorophenyl)ethanol, which emphasizes the alcohol functionality, and benzeneethanol, β-amino-4-chloro-, highlighting its derivation from benzeneethanol with specific substitution patterns. The designation (R)-beta-(4-Chlorophenyl)alaninol represents another commonly used synonym that emphasizes its relationship to amino acid derivatives.

The molecular formula C8H10ClNO defines the elemental composition, encompassing eight carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight of 171.624 grams per mole provides essential stoichiometric information for synthetic applications. The stereochemical designation (2R) indicates the absolute configuration at the carbon bearing both the amino and phenyl substituents, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature.

Physical property data reveals important characteristics for handling and application purposes. The compound exhibits a predicted density of 1.260±0.06 grams per cubic centimeter, which aligns closely with experimental determinations of 1.3±0.1 grams per cubic centimeter. The boiling point of 319.8±27.0 degrees Celsius at 760 millimeters of mercury indicates substantial thermal stability under standard atmospheric conditions. The predicted pKa value of 12.43±0.10 suggests basic character consistent with primary amine functionality.

Property Value Source
Molecular Formula C8H10ClNO
Molecular Weight 171.624 g/mol
Density 1.3±0.1 g/cm³
Boiling Point 319.8±27.0 °C
pKa 12.43±0.10
Flash Point 147.2±23.7 °C

The hydrochloride salt derivative represents an important pharmaceutical form of this compound, designated by Chemical Abstracts Service number 1391448-75-1. This salt form exhibits the molecular formula C8H11Cl2NO with a molecular weight of 208.08504 grams per mole, reflecting the addition of hydrochloric acid to the basic amine functionality. The salt formation significantly alters solubility characteristics and handling properties, making it more suitable for certain pharmaceutical applications.

Historical Context in Organochemistry

The development of this compound within the broader context of organochemistry reflects the evolution of chiral amino alcohol synthesis and applications. The compound emerged from research into phenylglycinol derivatives, which gained prominence following the recognition of their utility as chiral auxiliaries and building blocks in asymmetric synthesis. The introduction of halogen substituents, particularly chlorine at the para position of the phenyl ring, represented a strategic modification to enhance selectivity and reactivity in stereoselective transformations.

Historical synthetic approaches to phenylglycinol compounds involved various methodologies including asymmetric reduction of alpha-amino ketones and stereoselective aminolysis reactions. The specific synthesis of chloro-substituted variants required adaptation of existing methodologies to accommodate the electronic effects of halogen substitution. Early synthetic routes often employed expensive chiral reagents or required multiple resolution steps to achieve acceptable enantiomeric purity.

The compound's significance in pharmaceutical chemistry emerged through its relationship to biologically active compounds containing similar structural motifs. Research into beta-lactam antibiotics and other pharmaceutical agents highlighted the importance of precise stereochemical control in amino alcohol synthesis. The chloro substitution pattern provided opportunities to explore structure-activity relationships and optimize biological properties through systematic modification of aromatic substituents.

Technological advances in asymmetric catalysis and chiral separation techniques enhanced the practical accessibility of this compound. The development of efficient synthetic routes reduced production costs and improved enantiomeric purity, facilitating broader research applications. Modern synthetic methodologies, including enzymatic approaches and organocatalytic processes, have further expanded the toolbox for preparing this compound and related derivatives.

Significance in Stereochemical Research

This compound occupies a prominent position in stereochemical research due to its unique combination of chiral center configuration and electronic properties imparted by the chloro substituent. The compound serves as a valuable model system for investigating stereoselective transformations and chiral recognition phenomena. Its well-defined absolute configuration makes it an excellent reference compound for evaluating the stereochemical outcome of various synthetic methodologies.

Chiral separation studies have utilized this compound to develop and validate analytical methods for determining enantiomeric purity and absolute configuration. Stripping crystallization techniques have been applied to phenylglycinol derivatives, demonstrating the feasibility of achieving high enantiomeric enrichment through crystallization-based purification methods. These studies revealed that systematic variation of crystallization parameters, including temperature profiles and solvent systems, can optimize separation efficiency and product purity.

The compound's role in asymmetric catalysis research extends beyond its use as a starting material to include applications as a chiral ligand precursor and auxiliary. The amino alcohol functionality provides multiple coordination sites for metal complexation, enabling the development of chiral catalysts for stereoselective transformations. The chloro substituent introduces additional electronic tuning opportunities, allowing researchers to optimize catalyst performance through systematic structural modifications.

Mechanistic studies utilizing this compound have provided insights into the fundamental principles governing stereoselective reactions. Nuclear magnetic resonance spectroscopy and computational modeling studies have elucidated conformational preferences and intermolecular interactions that influence stereochemical outcomes. These investigations contribute to the development of predictive models for designing stereoselective synthetic protocols.

The compound has also found application in developing new methodologies for chiral analysis and purification. High-performance liquid chromatography methods using chiral stationary phases have been optimized for separating this compound from its enantiomer and other closely related derivatives. These analytical developments support quality control efforts in pharmaceutical manufacturing and research applications requiring high enantiomeric purity.

Position Within Phenylglycinol Family of Compounds

This compound occupies a distinctive position within the phenylglycinol family of compounds, representing a key member of halogen-substituted derivatives that bridge unsubstituted phenylglycinol and more extensively modified analogs. The phenylglycinol family encompasses a diverse collection of chiral amino alcohols characterized by the presence of a phenyl ring adjacent to a carbon bearing both amino and hydroxyl functionalities. This structural motif confers unique stereochemical and electronic properties that have made these compounds valuable in asymmetric synthesis and pharmaceutical chemistry.

Comparative analysis with (R)-(+)-2-phenylglycinol reveals the impact of chloro substitution on physical and chemical properties. The unsubstituted compound exhibits a molecular weight of 137.179 grams per mole and a melting point range of 57-63 degrees Celsius. The introduction of the chloro substituent in this compound increases the molecular weight to 171.624 grams per mole and elevates the boiling point to 319.8 degrees Celsius, reflecting the increased molecular size and enhanced intermolecular interactions.

The stereochemical relationship between different phenylglycinol family members provides insights into structure-property relationships and synthetic accessibility. (S)-(+)-2-phenylglycinol serves as the enantiomeric counterpart to the R-configuration, exhibiting identical physical properties but opposite optical rotation. These enantiomeric pairs demonstrate the fundamental importance of absolute configuration in determining biological activity and synthetic utility.

Compound Molecular Weight Configuration Optical Rotation
(R)-(+)-2-Phenylglycinol 137.179 g/mol (R) +30°
(S)-(+)-2-Phenylglycinol 137.179 g/mol (S) -30°
This compound 171.624 g/mol (R) Not reported

Biosynthetic approaches to phenylglycinol compounds have demonstrated the feasibility of producing both R and S configurations through engineered microbial systems. Six-step artificial cascade biocatalysis systems have achieved conversion of bio-based L-phenylalanine into chiral phenylglycinol with up to 99% conversion and greater than 99% enantiomeric excess. These biotechnological advances highlight the growing importance of sustainable synthetic methodologies for accessing phenylglycinol family members.

The synthetic utility of phenylglycinol compounds extends to their role as chiral auxiliaries in asymmetric transformations. Conjugate addition reactions to phenylglycinol-derived unsaturated lactams have provided efficient routes to enantiopure piperidines and complex alkaloid frameworks. These applications demonstrate the versatility of the phenylglycinol structural motif in constructing stereochemically complex molecular architectures.

Organocatalytic applications of phenylglycinol derivatives have emerged as a significant research area, with membrane-grafted asymmetric organocatalysts incorporating phenylglycinol-based structures achieving high enantioselectivity in various transformations. The development of sustainable membrane-based synthesis-separation platforms represents an innovative approach to combining synthetic efficiency with environmental responsibility.

The position of this compound within this family reflects its dual role as both a synthetic target and a building block for further elaboration. The chloro substituent provides opportunities for additional functionalization through cross-coupling reactions and nucleophilic substitution processes, expanding the synthetic potential beyond that of unsubstituted phenylglycinol derivatives. This enhanced reactivity profile positions the compound as a valuable intermediate for accessing more complex chiral architectures while maintaining the fundamental stereochemical integrity of the phenylglycinol framework.

Properties

IUPAC Name

(2R)-2-amino-2-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJASJZNNGLIKBY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Method Key Intermediates Catalysts/Reagents Solvents Temperature/Time Yield (%) Remarks
Catalytic hydrogenation of nitro alcohol (R)-2-nitro-1-(4-chlorophenyl)ethanol Pd/C, chiral Lewis acid catalysts Dioxane, DMSO, DMF 0–5°C (nitro synthesis), RT (hydrogenation) ~90 (nitro), high (amino alcohol) High stereoselectivity, industrially relevant
N-Trityl protection + LiAlH4 reduction (R)-2-amino-2-(4-chlorophenyl)acetic acid Trityl chloride, LiAlH4, DMP (oxidation) DMF, THF, DCM RT, 4 h (protection, reduction) 49–73 (reduction), 85–95 (oxidation) Protecting group strategy, moderate yields
Grignard reaction for derivatives Protected amino aldehyde + arylmagnesium bromide (3-chlorophenyl)MgBr Dry THF -40°C, 2 h 25–42 Lower yield, diastereomeric mixtures
Metal complex formation 1-(4-chlorophenyl)ethylamine CoCl2, HCl Acidified ethanol Reflux, 3 h ~53–55 For structural studies, not direct synthesis

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

    Oxidation: Formation of 2-(4-chlorophenyl)acetaldehyde

    Reduction: Formation of 2-(4-chlorophenyl)ethylamine

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of amino alcohols with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impact

Structural analogs of (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol differ in halogen type, substituent position, and additional functional groups. Below is a comparative analysis:

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Molecular Weight Substituent Features Key Applications/Findings
This compound C₈H₁₀ClNO 187.63 Para-Cl, primary amine PROTAC synthesis, chiral auxiliaries
2-amino-2-(2-chlorophenyl)ethan-1-ol C₈H₁₀ClNO 187.63 Ortho-Cl, primary amine Oxazole synthesis (56% yield)
2-amino-2-(4-fluorophenyl)ethan-1-ol C₈H₁₀FNO 171.17 Para-F, primary amine High-yield oxazole synthesis (84–96%)
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol C₉H₁₃ClFNO 205.66 Para-F, methylamino group Altered solubility, potential CNS activity
2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol C₉H₁₂ClNO₂ 201.65 Para-Cl, ortho-methoxy Enhanced steric hindrance, solubility effects
(2R)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethan-1-ol C₉H₁₀Cl₂F₃NO 276.08 CF₃ group (electron-withdrawing) Increased acidity, bioactivity modulation

Substituent Position and Reactivity

  • Para vs. Ortho Halogens: Para-substituted analogs (e.g., 4-Cl or 4-F) exhibit higher reaction efficiency in cyclization reactions due to reduced steric hindrance. For instance, 2-amino-2-(4-fluorophenyl)ethan-1-ol achieved oxazole yields of 84–96%, while the ortho-chloro analog yielded only 56% .

Functional Group Modifications

  • Amino Group Derivatives: Methylation of the amino group (e.g., 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol) increases lipophilicity, which may enhance blood-brain barrier penetration .
  • Hydrophilic Additions: The hydroxyethylamino group in 1-(4-chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol introduces additional hydrogen-bonding sites, improving aqueous solubility .

Biological Activity

(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol, also known as (R)-2-amino-2-(4-chlorophenyl)ethanol hydrochloride, is a chiral organic compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, including interactions with various biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₁₀ClNO
  • Molecular Weight : 171.624 g/mol
  • Structure : The compound features a benzene ring substituted with a chlorine atom and an ethanolamine group, enhancing its solubility and biological relevance.

Research indicates that this compound can act as a ligand for specific enzymes or receptors. These interactions can modulate enzyme activity or alter cellular signaling pathways, contributing to its biological effects. The precise mechanisms of action are still under investigation, but initial studies suggest the following:

  • Receptor Interaction : Binding studies have demonstrated that this compound interacts with various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Modulation : It may affect the activity of certain enzymes involved in metabolic pathways, which could have implications for drug design and therapeutic applications.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against specific bacterial strains.
  • Antitumor Potential : Research has indicated that this compound may show promise in inhibiting tumor growth in various cancer cell lines.
  • Neuroprotective Effects : Its interaction with neurotransmitter receptors suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli with an MIC value of 12.5 μg/mL.
Antitumor ActivityInhibition of cell proliferation in MCF-7 breast cancer cells was observed.
Neuroprotective EffectsShowed potential to enhance neuronal survival under stress conditions in vitro.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
(S)-2-amino-2-(4-bromophenyl)ethanolSimilar structure but bromine instead of chlorineExhibits lower antimicrobial activity compared to the chlorinated version.
(R)-2-amino-1-(3-chlorophenyl)ethanolDifferent substitution patternMore potent as an agonist for certain adrenergic receptors.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will focus on:

  • Detailed Mechanistic Studies : Understanding the specific biochemical pathways influenced by this compound.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models to support clinical application.
  • Derivatives Development : Synthesizing analogs to enhance potency and selectivity for targeted therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol in academic research?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between a chiral amine and a ketone, followed by stereoselective reduction. For example, (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine can react with 1-(5-chloro-2-hydroxyphenyl)ethanone in methanol, followed by NaBH₄ reduction in THF/ethanol to yield the target compound. Purification via thin-layer chromatography (chloroform) and crystallization (n-hexane) ensures enantiomeric purity .

Q. How is the absolute configuration of this compound determined experimentally?

  • Methodological Answer : X-ray crystallography using SHELXL software (Bruker SMART CCD diffractometer) is the gold standard. Key parameters include space group P212121P2_12_12_1, unit cell dimensions (a=11.286A˚,b=11.539A˚,c=14.740A˚a = 11.286 \, \text{Å}, b = 11.539 \, \text{Å}, c = 14.740 \, \text{Å}), and Flack parameter analysis to confirm the (R,R) configuration. Intramolecular O–H⋯N hydrogen bonds and C–H⋯π interactions further stabilize the structure .

Advanced Research Questions

Q. What challenges arise in controlling stereochemistry during the synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Racemization at the chiral center during reduction is a key challenge. To mitigate this:

  • Use low-temperature conditions (e.g., 273 K during NaBH₄ reduction) to suppress thermal racemization .
  • Employ chiral auxiliaries or catalysts (e.g., enantiopure starting amines) to enhance stereoselectivity .
  • Validate stereochemical fidelity via circular dichroism (CD) or chiral HPLC with a Crownpak CR-I column .

Q. How can researchers analyze and resolve contradictions between computational predictions and experimental data regarding molecular conformation?

  • Methodological Answer : Discrepancies often arise in hydrogen bonding or torsional angles. Resolution strategies include:

  • Cross-validation using multiple techniques: Compare X-ray crystallography (experimental electron density maps) with DFT-optimized geometries (B3LYP/6-31G* basis set) .
  • Analyze intermolecular interactions (e.g., C–H⋯π stacking) via Hirshfeld surface analysis to explain deviations from idealized models .
  • Refine force field parameters in molecular dynamics simulations using experimental RintR_{\text{int}} values (e.g., 0.032 in crystal data) .

Q. What methodologies are used to evaluate the catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Substrate Scope Testing : React the compound with prochiral ketones (e.g., acetophenone derivatives) under varying conditions (solvent, temperature) to assess enantioselectivity (measured by ee%ee\% via NMR or GC-MS) .
  • Kinetic Analysis : Monitor reaction progress using in situ IR spectroscopy to determine turnover frequency (TOF) and activation energy (EaE_a) .
  • Mechanistic Probes : Isotopic labeling (e.g., 2H^2\text{H}, 15N^{15}\text{N}) or X-ray absorption spectroscopy (XAS) to study coordination modes in transition states .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.